molecular formula C6H13Br B146037 1-Bromo-4-methylpentane CAS No. 626-88-0

1-Bromo-4-methylpentane

Cat. No.: B146037
CAS No.: 626-88-0
M. Wt: 165.07 g/mol
InChI Key: XZKFBZOAIGFZSU-UHFFFAOYSA-N
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Description

1-Bromo-4-methylpentane is an organic compound with the molecular formula C6H13Br. It is a colorless liquid that belongs to the class of alkyl halides. This compound is used in various chemical reactions and has applications in organic synthesis.

Mechanism of Action

Target of Action

1-Bromo-4-methylpentane is primarily used as an alkylating agent in organic synthesis . Its primary targets are organic compounds with active sites that can undergo alkylation.

Mode of Action

The mode of action of this compound involves the transfer of the alkyl group to the target molecule. The bromine atom in the compound is a good leaving group, which makes it susceptible to nucleophilic attack. When the compound encounters a target molecule with a nucleophilic site (such as a lone pair of electrons), the bromine atom is displaced, and the alkyl group is transferred to the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecules it interacts with. As an alkylating agent, it can potentially modify a wide range of organic compounds, altering their structure and function. This can lead to various downstream effects, depending on the nature of the target molecule and the context in which the reaction occurs .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical pathways it interacts with .

Result of Action

The result of this compound’s action is the alkylation of target molecules, which can lead to changes in their structure and function. This can have a wide range of effects at the molecular and cellular level, depending on the specific targets and the context in which the reaction occurs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive species can compete with the target molecules for the alkyl group, potentially affecting the compound’s efficacy. Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of light .

Biochemical Analysis

Biochemical Properties

It is known to participate in reactions involving free radical bromination and nucleophilic substitution

Molecular Mechanism

The molecular mechanism of 1-Bromo-4-methylpentane involves its ability to act as an alkylating agent. It can participate in free radical bromination and nucleophilic substitution reactions

Preparation Methods

1-Bromo-4-methylpentane can be synthesized by treating 4-methyl-1-pentanol with phosphorous tribromide. The reaction involves the substitution of the hydroxyl group in 4-methyl-1-pentanol with a bromine atom, resulting in the formation of this compound .

Reaction: [ \text{4-methyl-1-pentanol} + \text{PBr}_3 \rightarrow \text{this compound} + \text{H}_3\text{PO}_3 ]

Chemical Reactions Analysis

1-Bromo-4-methylpentane undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution Reactions:

      Reagents: Sodium hydroxide, potassium hydroxide, sodium cyanide.

      Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.

      Products: Alcohols, nitriles, and other substituted products.

  • Elimination Reactions:

      Reagents: Strong bases like potassium tert-butoxide.

      Conditions: Elevated temperatures.

      Products: Alkenes.

  • Reduction Reactions:

      Reagents: Lithium aluminum hydride.

      Conditions: Anhydrous conditions.

      Products: Alkanes.

Scientific Research Applications

1-Bromo-4-methylpentane is used in various scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the preparation of polymers and other materials.

    Chemical Research: It serves as a reagent in various chemical reactions and studies

Comparison with Similar Compounds

1-Bromo-4-methylpentane can be compared with other similar compounds such as:

    1-Bromopentane: Similar structure but lacks the methyl group on the fourth carbon.

    1-Bromo-3-methylbutane: Similar structure but the bromine atom is on the third carbon.

    1-Bromo-2-methylpropane: Similar structure but the bromine atom is on the second carbon.

Uniqueness: The presence of the methyl group on the fourth carbon in this compound provides it with unique steric and electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

1-bromo-4-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13Br/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKFBZOAIGFZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060826
Record name Pentane, 1-bromo-4-methyl-
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Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

626-88-0
Record name 1-Bromo-4-methylpentane
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Record name Pentane, 1-bromo-4-methyl-
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Record name 1-Bromo-4-methylpentane
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Record name Pentane, 1-bromo-4-methyl-
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Record name Pentane, 1-bromo-4-methyl-
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Record name 1-bromo-4-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-bromo-4-methylpentane in the synthesis of 21-hydroxycholesterol?

A: this compound serves as an alkylating agent in the synthesis of 21-hydroxycholesterol. [] Researchers utilized it to introduce a specific carbon chain into the structure of a precursor molecule. This alkylation reaction is a key step in building the sterol side-chain, ultimately leading to the formation of 21-hydroxycholesterol. You can find more details about this synthesis in the paper titled "Synthesis of 21-hydroxycholesterol and 25-hydroxycholesterol from 3β-hydroxyandrost-5-en-17-one. A method for the stereospecific construction of sterol side-chains". []

Q2: Apart from cholesterol synthesis, are there other applications of this compound in organic chemistry?

A: While the provided research focuses on its use in cholesterol synthesis, this compound can act as a generic alkylating agent in various organic reactions. [] Its structure allows it to introduce a 4-methylpentyl group into other molecules. Researchers have studied its vibrational properties to understand its behavior and reactivity. [] This fundamental knowledge is essential for designing and optimizing reactions involving this compound.

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